molecular formula C9H11F3N2S B14051104 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14051104
M. Wt: 236.26 g/mol
InChI Key: JQOIUKNHRAUWKM-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.

Chemical Reactions Analysis

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(2-Ethyl-4-(trifluoromethylthio)phenyl)amine: This compound lacks the hydrazine moiety, which significantly alters its reactivity and biological activity.

    1-(2-Ethyl-4-(trifluoromethylthio)phenyl)ketone:

The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the hydrazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2S

Molecular Weight

236.26 g/mol

IUPAC Name

[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3

InChI Key

JQOIUKNHRAUWKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)NN

Origin of Product

United States

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